molecular formula C4H6N2O B3104937 3-Aminooxetane-3-carbonitrile CAS No. 1507743-86-3

3-Aminooxetane-3-carbonitrile

Cat. No.: B3104937
CAS No.: 1507743-86-3
M. Wt: 98.10
InChI Key: RFOKQRIAAPEYBE-UHFFFAOYSA-N
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Description

3-Aminooxetane-3-carbonitrile is a versatile compound known for its unique 1,3-amphoteric properties, meaning it contains both nucleophilic and electrophilic sites. This compound is part of the oxetane family, which is characterized by a four-membered ring structure. The presence of an amino group at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis and drug discovery .

Scientific Research Applications

3-Aminooxetane-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It plays a role in drug discovery, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Aminooxetane-3-carbonitrile is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, and P352 .

Future Directions

The future directions for 3-Aminooxetane-3-carbonitrile involve further exploration of its amphoteric reactivity . This compound provides a new platform for the development of chemoselective transformations . The discovery of new amphoteric reactivity remains highly desirable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminooxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols with nitrile groups under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process. The scalability of these methods ensures the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Aminooxetane-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxetanes, primary amines, and various heterocyclic compounds .

Comparison with Similar Compounds

Uniqueness: 3-Aminooxetane-3-carbonitrile stands out due to its unique combination of an oxetane ring and a nitrile group, providing distinct reactivity and stability. This makes it particularly valuable in the synthesis of heterocycles and bioactive molecules .

Properties

IUPAC Name

3-aminooxetane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKQRIAAPEYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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